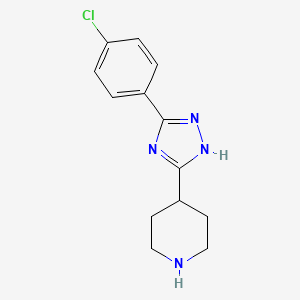
4-(3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)piperidine is a heterocyclic compound that contains a piperidine ring and a triazole ring. The presence of these rings makes it a significant molecule in various fields, including medicinal chemistry and materials science. The compound’s structure allows it to interact with biological systems in unique ways, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)piperidine typically involves the reaction of piperidine with a chlorophenyl-substituted triazole. One common method includes the use of a polar aprotic solvent and an alkali compound to facilitate the condensation reaction . The process generally involves the following steps:
Condensation Reaction: Piperidine reacts with 1,3-dihalogen propane in a polar aprotic solvent under the action of an alkali compound to form N-(3-halide propyl) piperidine.
Etherification: The resulting N-(3-halide propyl) piperidine undergoes etherification with 3-(4-chlorophenyl) propyl alcohol in the presence of an alkali compound to yield the desired compound.
Final Reaction: The product is then treated with hydrochloric acid to obtain this compound hydrochloride.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: The major products are typically amines or alcohols.
Substitution: The products depend on the nucleophile used but can include various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Chlorophenyl)piperidine: Shares a similar piperidine ring but lacks the triazole moiety.
4-(3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl)piperidine: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
4-(3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)piperidine is unique due to the presence of both the triazole and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions in various chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H15ClN4 |
|---|---|
Molekulargewicht |
262.74 g/mol |
IUPAC-Name |
4-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]piperidine |
InChI |
InChI=1S/C13H15ClN4/c14-11-3-1-9(2-4-11)12-16-13(18-17-12)10-5-7-15-8-6-10/h1-4,10,15H,5-8H2,(H,16,17,18) |
InChI-Schlüssel |
JGNBKTMXZTXRGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=NC(=NN2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


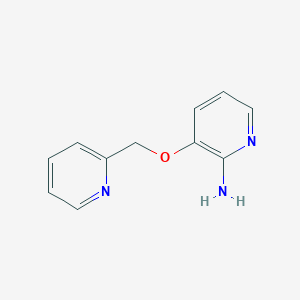
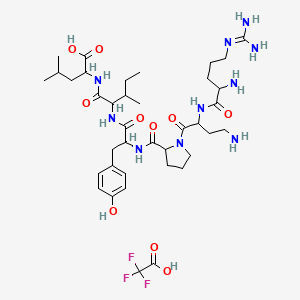
![N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B15095475.png)
![[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine](/img/structure/B15095483.png)
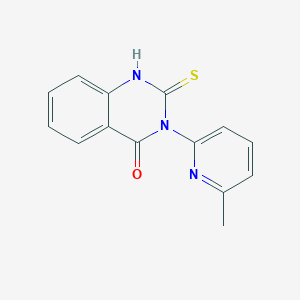
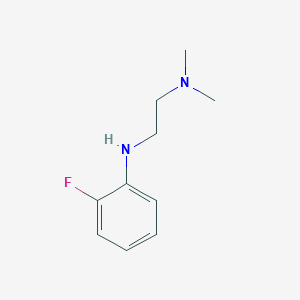
![3,6-Diphenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15095501.png)
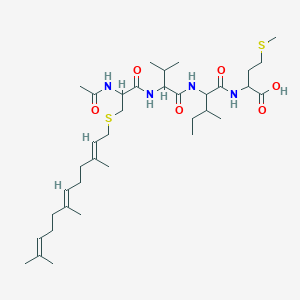
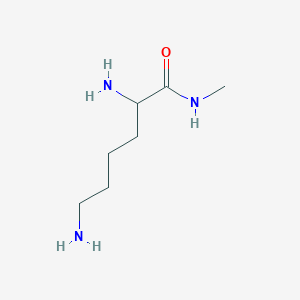
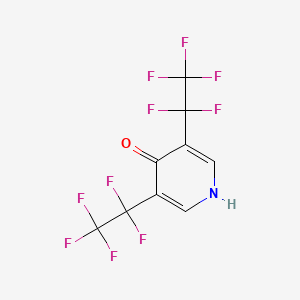
![Phenol, 3-[5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B15095529.png)
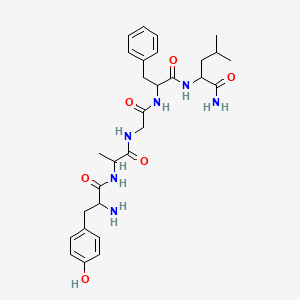
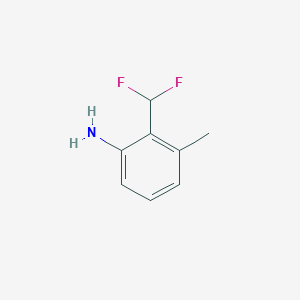
![1-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B15095554.png)
